molecular formula C5H4N4S2 B1623072 6,8-Dimercaptopurine CAS No. 24079-37-6

6,8-Dimercaptopurine

カタログ番号: B1623072
CAS番号: 24079-37-6
分子量: 184.2 g/mol
InChIキー: XRCGWSISLZTZQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Dimercaptopurine is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of two mercapto groups at the 6th and 8th positions of the purine ring

準備方法

Synthetic Routes and Reaction Conditions: . The reaction is usually carried out under reflux conditions in a suitable solvent such as acetamide or N-methylacetamide.

Industrial Production Methods: Industrial production of 6,8-Dimercaptopurine may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 6,8-Dimercaptopurine undergoes various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to mercapto groups.

    Substitution: The mercapto groups can participate in nucleophilic substitution reactions, replacing other functional groups on the purine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfide derivatives of this compound.

    Reduction: Regeneration of the original mercapto groups.

    Substitution: Alkylated or acylated derivatives of this compound.

科学的研究の応用

Anticancer Applications

6,8-Dimercaptopurine exhibits significant anticancer properties, primarily through its role as a purine antagonist. It has been studied for its effects on various cancer models, particularly in leukemia and solid tumors.

Case Studies

  • Leukemia Treatment : In studies involving L1210 leukemia cells, 6-mercaptopurine was shown to effectively inhibit tumor growth by interfering with the metabolism of nucleic acids. Resistant cell lines demonstrated decreased capacity to form ribonucleotide derivatives from 6-mercaptopurine, indicating a mechanism of resistance that could inform clinical strategies for overcoming drug resistance .
  • Mouse Tumor Models : Research has demonstrated that 6-mercaptopurine can prolong survival in mice with Sarcoma 180 tumors. The compound induced complete recovery in a significant number of cases when administered post-tumor implantation .

Immunosuppressive Properties

This compound is also utilized for its immunosuppressive effects, particularly in the management of autoimmune diseases and inflammatory conditions.

Applications in Inflammatory Bowel Disease (IBD)

Mercaptopurine has been employed as a treatment for IBD, including Crohn's disease and ulcerative colitis. Clinical studies indicate that it can induce remission in a substantial percentage of patients.

StudyPatient PopulationEfficacy RateAdverse Effects
152 patients39%Withdrawal due to side effects (55.1%)
396 patientsEffective with low toxicityPancreatitis (3.3%), Bone marrow depression (2%)

Findings : In one study involving 396 patients over 18 years, the drug demonstrated efficacy with manageable toxicity profiles. Adverse effects were primarily reversible and included mild cases of pancreatitis and bone marrow suppression .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.

Metabolic Pathways

Research indicates that high doses of mercaptopurine lead to the formation of metabolites such as 6-methylmercapto-8-hydroxypurine. These metabolites can influence the drug's therapeutic efficacy and safety profile .

Interactions with Other Drugs

The use of allopurinol alongside mercaptopurine has been shown to enhance its antitumor effects while reducing necessary dosages by inhibiting its metabolic breakdown via xanthine oxidase . This combination therapy highlights the importance of understanding drug interactions in clinical settings.

Resistance Mechanisms

Resistance to 6-mercaptopurine remains a significant challenge in treatment protocols.

Mechanisms Identified

Studies have identified that certain cancer cell lines develop resistance through decreased enzymatic activity necessary for converting mercaptopurine into its active ribonucleotide form . Understanding these mechanisms can lead to better strategies for overcoming resistance.

作用機序

The mechanism of action of 6,8-Dimercaptopurine involves its interaction with cellular enzymes and nucleic acids. The mercapto groups can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes. These interactions contribute to its potential anticancer and antiviral effects .

類似化合物との比較

    6-Mercaptopurine: A well-known antineoplastic agent used in the treatment of leukemia.

    8-Mercaptopurine: Similar to 6-Mercaptopurine but with the mercapto group at the 8th position.

Comparison: 6,8-Dimercaptopurine is unique due to the presence of two mercapto groups, which can enhance its reactivity and potential biological activity compared to compounds with a single mercapto group. This dual functionality allows for more diverse chemical modifications and interactions with biological targets .

生物活性

Introduction

6,8-Dimercaptopurine, a derivative of mercaptopurine, is an important compound in the field of oncology and immunology. It functions primarily as an antimetabolite, inhibiting purine metabolism and thereby affecting DNA synthesis in rapidly dividing cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and associated case studies.

This compound acts by competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This competition leads to the formation of thioinosinic acid (TIMP), which subsequently inhibits several key enzymes involved in purine metabolism:

  • Inhibition of Purine Synthesis : TIMP inhibits the conversion of inosinic acid (IMP) to xanthylic acid (XMP) and adenylic acid (AMP), disrupting nucleotide synthesis essential for DNA replication and repair .
  • Formation of Active Metabolites : Through various metabolic pathways, TIMP can be further processed into 6-thioguanine nucleotides (6-TGN), which are believed to mediate the cytotoxic effects against neoplastic cells .

Metabolism Pathways

The metabolism of this compound involves several pathways:

  • HGPRT Pathway : Converts 6-MP to TIMP.
  • Methylation Pathway : TIMP can be methylated to form 6-methylthioinosinate (MTIMP), which has inhibitory effects on purine synthesis.
  • Degradation Pathway : 6-MP can also be converted to thiouric acid, which is inactive .

Cancer Treatment

This compound is primarily used in the treatment of acute lymphoblastic leukemia (ALL) and other hematological malignancies. Its efficacy is largely attributed to its ability to induce remission in patients through the disruption of DNA synthesis in malignant cells.

Inflammatory Bowel Disease (IBD)

The compound has also been explored for its use in managing inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. Studies indicate that it can help achieve remission in patients who are non-responsive to other therapies .

Efficacy in IBD Management

A retrospective study involving 396 patients treated with mercaptopurine for IBD reported various outcomes related to toxicity and efficacy:

  • Toxicity Incidence : Pancreatitis occurred in 3.3% of patients, with other complications including bone marrow depression (2%) and allergic reactions (2%). Notably, these complications were reversible without mortality .
  • Long-term Efficacy : In a cohort where allopurinol was added to mercaptopurine therapy, significant improvements were noted. Specifically, levels of 6-TGN increased from a mean of 186.5 pmol/8 × 10^8 RBC to 352.8 pmol/8 × 10^8 RBC within one month of therapy initiation .

Combination Therapy with Allopurinol

Another study highlighted the benefits of combining allopurinol with mercaptopurine in patients exhibiting skewed metabolite ratios favoring hepatotoxicity:

  • Patient Response : Out of 19 patients treated with this combination therapy, 18 achieved desired therapeutic responses within a median time frame .
  • Reduction in Toxicity : The combination resulted in decreased levels of toxic metabolites while increasing therapeutic ones, showcasing a potential strategy for enhancing safety and efficacy .

Research Findings Summary

StudyFindings
Reported low toxicity rates in IBD patients treated with mercaptopurine over an extended period.
Demonstrated significant increases in therapeutic metabolite levels with combination therapy.
Highlighted successful outcomes using allopurinol to mitigate adverse effects associated with high levels of toxic metabolites.

特性

IUPAC Name

7,9-dihydro-3H-purine-6,8-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S2/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCGWSISLZTZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396725
Record name 6,8-DIMERCAPTOPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24079-37-6
Record name Purine-6,8-dithiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,8-DIMERCAPTOPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-DIMERCAPTOPURINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dimercaptopurine
Reactant of Route 2
6,8-Dimercaptopurine
Reactant of Route 3
6,8-Dimercaptopurine
Reactant of Route 4
6,8-Dimercaptopurine
Reactant of Route 5
Reactant of Route 5
6,8-Dimercaptopurine
Reactant of Route 6
6,8-Dimercaptopurine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。